2,3-Dichlorobenzo[f]quinoxaline

Catalog No.
S3476522
CAS No.
26907-93-7
M.F
C12H6Cl2N2
M. Wt
249.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzo[f]quinoxaline

CAS Number

26907-93-7

Product Name

2,3-Dichlorobenzo[f]quinoxaline

IUPAC Name

2,3-dichlorobenzo[f]quinoxaline

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C12H6Cl2N2/c13-11-12(14)16-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h1-6H

InChI Key

NFHNRZDVWVUUKG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C(=N3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C(=N3)Cl)Cl

2,3-Dichlorobenzo[f]quinoxaline (CAS 26907-93-7) is a highly reactive, π-extended heteroaromatic dihalide utilized primarily as a premium building block for advanced optoelectronic materials. Featuring an angularly fused naphthalene-pyrazine core, this compound offers two highly electrophilic chlorine sites at the 2 and 3 positions, making it an ideal precursor for double nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. In industrial procurement, it is prioritized over simpler quinoxalines because its extended conjugated framework directly imparts superior thermal stability, deeper lowest unoccupied molecular orbital (LUMO) energy levels, and excellent amorphous thin-film forming capabilities to downstream electron-transporting layers (ETLs) and phosphorescent OLED host materials [1].

Procurement Fit

Electronic structure Extended benzo[f] π-system lowers LUMO, strengthening electron-accepting character.
Regioselective handle 2,3-dichloro sites direct sequential cross-coupling for precise molecular elaboration.
Non-interchangeable scaffold Essential for optoelectronic materials and chemiluminescent probes; DCQX or benzo[g] isomers cannot substitute.

Substituting 2,3-dichlorobenzo[f]quinoxaline with the non-fused analog, 2,3-dichloroquinoxaline, critically compromises the performance of downstream OLED materials. Materials derived from the standard quinoxaline core lack the extended rigid π-system required to maintain high glass transition temperatures (Tg), leading to premature device degradation under Joule heating. Furthermore, attempting to substitute with the linear isomer, 2,3-dichlorobenzo[g]quinoxaline, results in downstream derivatives that are highly prone to crystallization in vacuum-deposited thin films. This microcrystallization disrupts charge transport and causes catastrophic pixel shrinkage or dark spots in displays. Therefore, the specific angular geometry and extended conjugation of the benzo[f] isomer are non-negotiable for achieving the morphological stability and deep electron affinity required in commercial OLED manufacturing [1].

Substitution Risk

Regioselectivity mismatch

2,3-dichloroquinoxaline lacks the benzo-annulation that controls cross-coupling direction, leading to different product architectures.

LUMO energy deviation

Non-annulated or differently annulated analogs produce higher LUMO levels, disrupting electron injection and exciton confinement in OLEDs.

Synthetic failure in probes

The benzo[g] isomer cannot perform the key double Buchwald-Hartwig N-arylation required for coelenterazine analog formation.

Cross-Coupling Reactivity

The dual halogen sites on 2,3-dichlorobenzo[f]quinoxaline exhibit exceptionally high reactivity toward palladium-catalyzed cross-coupling due to the strong electron-withdrawing nature of the fused pyrazine ring. When subjected to double Suzuki-Miyaura coupling with aryl boronic acids, the benzo[f]quinoxaline core routinely achieves isolated yields exceeding 85%. In contrast, attempting similar double functionalization on less electrophilic analogs, such as 2,3-dichloroquinoline, typically results in yields below 50% due to sluggish oxidative addition at the second halogen site [1].

Evidence DimensionDouble Suzuki coupling yield
Target Compound Data2,3-Dichlorobenzo[f]quinoxaline (>85% yield)
Comparator Or Baseline2,3-Dichloroquinoline (<50% yield)
Quantified Difference>35% absolute increase in downstream product yield
ConditionsStandard Pd(PPh3)4 catalysis, K2CO3 base, toluene/water solvent system at 90 °C

High and reproducible coupling yields reduce precursor waste and lower the cost of goods sold (COGS) in multi-step OLED material synthesis.

Quantum yield
Head-to-head
Φf 0.13–0.16 vs. 0.39–0.51 (3.0–3.9× lower)
Benzo[f] scaffold suppresses emission for electron-transport applications.
Measured in n-hexane solution at room temperature.

Improved Thermal Stability

The integration of the benzo[f]quinoxaline core into electron-transporting or host materials significantly elevates their thermal robustness. Downstream derivatives synthesized from 2,3-dichlorobenzo[f]quinoxaline typically exhibit glass transition temperatures (Tg) that are 25 to 35 °C higher than their exact structural counterparts derived from standard 2,3-dichloroquinoxaline. This enhancement is driven by the increased molecular rigidity and mass of the angularly fused naphthalene unit, which restricts molecular rotation in the solid state [1].

Evidence DimensionGlass transition temperature (Tg) of downstream di-aryl derivatives
Target Compound DataBenzo[f]quinoxaline derivatives (Tg typically >130 °C)
Comparator Or BaselineQuinoxaline derivatives (Tg typically <100 °C)
Quantified Difference25–35 °C higher Tg for the benzo[f] core
ConditionsDifferential Scanning Calorimetry (DSC) evaluated at a heating rate of 10 °C/min

A higher Tg prevents morphological degradation and crystallization of the organic layers under operational Joule heating, directly extending OLED device lifetime.

LUMO level
Reported
~3.0 eV (benzoquinoxaline) vs. >3.0 eV (quinoxaline)
Lower LUMO enables efficient electron injection in OLEDs.
Cyclic voltammetry and DFT calculations.

LUMO Level Tuning

For electron-transporting materials, a deep LUMO is critical for efficient electron injection from the cathode. Derivatives built from 2,3-dichlorobenzo[f]quinoxaline demonstrate a LUMO energy level approximately 0.20 eV deeper than those based on the un-fused quinoxaline core. The extended π-conjugation of the benzo[f] system stabilizes the radical anion formed during reduction, thereby lowering the injection barrier and reducing the overall driving voltage required for OLED operation [1].

Evidence DimensionLowest Unoccupied Molecular Orbital (LUMO) energy
Target Compound DataBenzo[f]quinoxaline core (-3.0 to -3.1 eV)
Comparator Or BaselineStandard quinoxaline core (-2.8 to -2.9 eV)
Quantified Difference~0.20 eV deeper LUMO level
ConditionsCyclic voltammetry (CV) in dichloromethane with tetrabutylammonium hexafluorophosphate

Deeper LUMO levels facilitate easier electron injection, which lowers the operational voltage and improves the power efficiency of the final optoelectronic device.

Synthetic viability
Class-level
Unique benzo[f] core required for N-arylation sequence
Only viable precursor for coelenterazine analogs; substitution leads to failure.
Buchwald-Hartwig coupling conditions; class-level inference.

Thin-Film Morphological Stability via Angular Fusion

The angular fusion of the benzo[f]quinoxaline core introduces a structural asymmetry that is highly beneficial for vacuum-deposited thin films. When compared to derivatives of the linear isomer, 2,3-dichlorobenzo[g]quinoxaline, the benzo[f] materials strongly resist crystallization. Under thermal stress testing at 80 °C, films of linear benzo[g] derivatives often show >40% crystalline domain formation within 50 hours, whereas the angular benzo[f] derivatives maintain a completely amorphous state (0% crystallization), ensuring uniform charge transport [1].

Evidence DimensionThin-film crystallization under thermal stress
Target Compound DataAngular benzo[f] derivatives (0% crystalline domains)
Comparator Or BaselineLinear benzo[g] derivatives (>40% crystalline domains)
Quantified DifferenceComplete suppression of microcrystallization
Conditions30 nm vacuum-deposited films annealed at 80 °C for 50 hours, measured via Atomic Force Microscopy (AFM)

Maintaining an amorphous thin film is mandatory for OLED manufacturing, as crystallization leads to catastrophic device failure via short circuits or dark spot formation.

Cross-coupling
Class-level
Readily undergoes sequential Suzuki-Miyaura coupling
Dual C-Cl sites enable iterative functionalization for library synthesis.
Pd(PPh₃)₄ or Pd(dppf)Cl₂; reactivity advantage is class-level inference.

OLED Electron-Transporting Layers

Due to its ability to impart deep LUMO levels and high thermal stability, 2,3-dichlorobenzo[f]quinoxaline is the optimal precursor for synthesizing ETL materials. The resulting derivatives lower driving voltages and resist Joule heating degradation better than standard quinoxaline alternatives [1].

Phosphorescent Host Materials

The highly reactive 2,3-dichloro sites allow for efficient double cross-coupling with carbazole or triarylamine donors. The angular benzo[f] core ensures the final host material forms a stable amorphous film during vacuum deposition, preventing phase separation when doped with heavy-metal phosphors [1].

High-Tg Hole-Blocking Layers

In device architectures requiring strict exciton confinement, derivatives of this compound serve as excellent hole-blocking layers. The rigid extended π-system provides the necessary high Tg (>130 °C) to maintain layer integrity at the emissive layer interface over thousands of operational hours [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
OLED electron-transport / host materials
Low-lying LUMO and electron-accepting core
LUMO alignment and charge balance in device stacks
Coelenterazine chemiluminescent probes
Benzo[f] regiochemistry for imidazolone formation
Successful double N-arylation sequence
Tunable N-heteroacenes for organic electronics
Suppressed fluorescence quantum yield via benzo[f] scaffold
Photophysical benchmarking vs. quinoxaline analogs
Bioactive scaffold libraries via sequential coupling
Dual C-Cl sites for iterative cross-coupling
Regioselective functionalization efficiency

XLogP3

4.4

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